2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid
Description
This compound features a pyrido[2,3-d]pyrimidine core fused with a tetrahydropyridine ring. Key substituents include:
- Three methyl groups at positions 1, 3, and 6, enhancing lipophilicity and steric bulk.
- A thioether-linked acetic acid moiety at position 5, which introduces acidity and solubility.
The molecular formula is C₁₄H₁₅N₃O₄S (MW: 337.35 g/mol). Its structural complexity suggests applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation, though specific pharmacological data remain underexplored in the provided evidence .
Properties
IUPAC Name |
2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-6-4-13-10-8(9(6)20-5-7(16)17)11(18)15(3)12(19)14(10)2/h4H,5H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFZAXYOISUYEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SCC(=O)O)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid typically involves multiple steps. One common method starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the thioacetic acid moiety. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structure Variations
Pyrido[2,3-d]pyrimidine vs. Thieno[2,3-d]pyrimidine Derivatives
- Pyrido[2,3-d]pyrimidine (Target Compound): The nitrogen-containing fused ring system improves solubility in polar solvents and enables hydrogen bonding.
Simple Pyrimidine Derivatives
Substituent Effects
Acetic Acid vs. Ester Derivatives
- Acetic Acid Group (Target Compound): Enhances water solubility and ionic interactions, making it suitable for targeting polar binding pockets.
- Ethyl Ester Derivatives (e.g., Ethyl 2-thio-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate): Improved cell permeability due to ester masking, but require metabolic activation (hydrolysis) for activity .
Fluorinated Analogs
The difluoroacetic acid substituent in 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetic acid increases metabolic stability and electronegativity but reduces acidity compared to the target compound’s thio-acetic acid group .
Data Table: Structural and Functional Comparison
Biological Activity
2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydropyrido[2,3-d]pyrimidine moiety with a thioacetic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 339.37 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities including:
- Antiviral Activity : Some derivatives have shown promising antiviral effects against specific viral strains.
- Anticancer Properties : Certain compounds in the same chemical class have demonstrated cytotoxicity against cancer cell lines such as MCF-7 and HCT-116.
- Antioxidant Activity : Compounds with similar frameworks often possess antioxidant properties that can mitigate oxidative stress.
Antiviral Activity
A study on mercapto-substituted compounds revealed that certain derivatives exhibited significant antiviral properties. For example, compounds showed activity against viral infections with IC50 values indicating effective inhibition at low concentrations .
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of related compounds against various cancer cell lines. Notably:
- MCF-7 Cells : A derivative exhibited an IC50 value of 27.3 μM.
- HCT-116 Cells : Another compound showed an IC50 value of 6.2 μM against this colon carcinoma cell line .
Antioxidant Properties
Research has indicated that compounds similar to 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid demonstrate high antioxidant activity. These properties are crucial in combating oxidative stress-related diseases .
Study 1: Evaluation of Anticancer Effects
In a comparative study involving several thiazole derivatives:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 27.3 |
| Compound B | HCT-116 | 6.2 |
The results indicated that specific modifications in the chemical structure significantly enhance anticancer activity.
Study 2: Antiviral Screening
A screening of thioester derivatives against viral strains revealed:
| Compound | Virus Type | IC50 (μM) |
|---|---|---|
| Compound C | Influenza | 15.0 |
| Compound D | HIV | 22.5 |
These findings suggest potential therapeutic applications in antiviral drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
